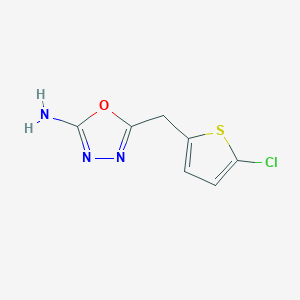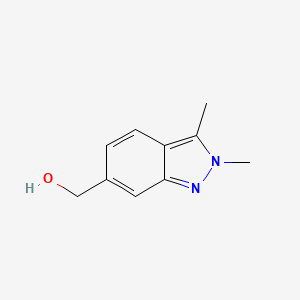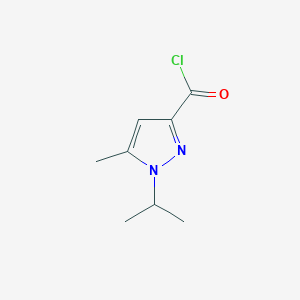
3-アミノメチル-7-アザインドール塩酸塩
説明
3-Aminomethyl-7-azaindole hydrochloride is a chemical compound with the molecular formula C8H10ClN3 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 7-azaindoles, which includes 3-Aminomethyl-7-azaindole hydrochloride, has been a subject of research. One study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles . Another study discusses the development of novel synthetic methods for various azaindoles .Molecular Structure Analysis
The molecular structure of 3-Aminomethyl-7-azaindole hydrochloride consists of a pyrrolo[2,3-b]pyridine core with an aminomethyl group attached .Chemical Reactions Analysis
Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have been used in various chemical reactions. For instance, one study reports a nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines .Physical and Chemical Properties Analysis
3-Aminomethyl-7-azaindole hydrochloride has a molecular weight of 183.64 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
生物活性化合物の合成
アザインドール骨格は、多くの生物活性天然物および合成誘導体に見られる重要な構造であり、3-アミノメチル-7-アザインドール塩酸塩は、さまざまな疾患を標的とする治療薬の合成における重要な中間体として役立ちます 。そのユニークな構造により、潜在的な生物活性を持つ新規化合物を開発することができます。
治療薬の開発
その生化学的および生物物理的特性により、3-アミノメチル-7-アザインドール塩酸塩は、いくつかの治療薬の開発に利用されてきました。 研究者らは、癌、神経疾患、感染症などの病状の治療におけるその使用を探求しており、生物学的標的と相互作用する能力を活用しています .
新規合成方法
この化合物は、アザインドール誘導体の新規合成戦略の先頭に立っています。 これらの方法は、多様な置換されたアザインドールの生成を目指しており、その薬理学的可能性のために大きな関心を集めています 。この化合物の反応性は、効率的な合成経路の開発を促進します。
ケミカルバイオロジープローブ
ケミカルバイオロジーにおいて、3-アミノメチル-7-アザインドール塩酸塩は、生物学的プロセスを理解するためのプローブを作成するために使用できます。 その構造的多様性により、酵素、受容体、その他のタンパク質に選択的に結合できる分子の設計が可能になり、それらの機能と他の生体分子との相互作用に関する洞察が得られます .
材料科学への応用
アザインドールの電子特性は、材料科学の用途に適しており、3-アミノメチル-7-アザインドール塩酸塩は、有機半導体、センサー、その他の電子デバイスに組み込むことができます。ここで、それは材料の導電率と安定性に貢献します .
分析化学
分析試薬として、3-アミノメチル-7-アザインドール塩酸塩は、アッセイや診断ツールの開発に使用できます。 その反応性と特異性は、さまざまな分析物の検出と定量を可能にします。これは、研究と臨床の両方において不可欠です .
作用機序
While the specific mechanism of action for 3-Aminomethyl-7-azaindole hydrochloride is not mentioned in the search results, azaindoles in general have been found to target a variety of kinases as inhibitors . The biostructural analysis of azaindoles with kinase inhibitors revealed that two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of the protein kinase .
将来の方向性
Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . Future research may focus on developing novel synthetic methods for various azaindoles and testing them for bioactivity against a variety of biological targets .
生化学分析
Biochemical Properties
3-Aminomethyl-7-azaindole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosine protein kinase SRC, a key enzyme involved in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to inhibit SRC kinase activity makes it a potential candidate for anti-cancer therapies .
Cellular Effects
The effects of 3-Aminomethyl-7-azaindole hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, by interfering with the SRC kinase signaling pathway . Additionally, it has been observed to induce apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-Aminomethyl-7-azaindole hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosine protein kinase SRC, leading to inhibition of its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminomethyl-7-azaindole hydrochloride have been studied over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its inhibitory effects on SRC kinase activity over extended periods, making it a reliable tool for biochemical research . Degradation products may form over time, which could potentially affect its efficacy.
Dosage Effects in Animal Models
The effects of 3-Aminomethyl-7-azaindole hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Aminomethyl-7-azaindole hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity .
Transport and Distribution
Within cells and tissues, 3-Aminomethyl-7-azaindole hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, it has been shown to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution can also be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Aminomethyl-7-azaindole hydrochloride is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to particular cellular compartments . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPGAKRKCJCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-08-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)
![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)


![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

